molecular formula C6H4ClF2N B1585853 2-Chloro-4,6-difluoroaniline CAS No. 36556-56-6

2-Chloro-4,6-difluoroaniline

Cat. No.: B1585853
CAS No.: 36556-56-6
M. Wt: 163.55 g/mol
InChI Key: DUPRZIYJXCCXQZ-UHFFFAOYSA-N
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Description

2-Chloro-4,6-difluoroaniline is an aromatic amine with the molecular formula C6H4ClF2N. It is a derivative of aniline, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are replaced by chlorine and fluorine atoms. This compound is known for its applications in various chemical syntheses and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4,6-difluoroaniline can be synthesized through several methods. One common method involves the chlorination and fluorination of aniline derivatives. For instance, 2,4-difluoroaniline can be chlorinated using reagents such as N-chlorosuccinimide (NCS) in the presence of a solvent like dichloromethane. The reaction is typically carried out under controlled temperature conditions to ensure the selective substitution of the hydrogen atom with a chlorine atom .

Industrial Production Methods

In industrial settings, the production of this compound often involves multi-step processes starting from readily available raw materials. One such method includes the reaction of 2,4,5-trichloronitrobenzene with a fluorinating agent in the presence of a phase transfer catalyst to form 2,4-difluoro-5-chloronitrobenzene. This intermediate is then hydrogenated to yield 2,4-difluoroaniline, which is subsequently chlorinated to produce the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-difluoroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine and chlorine atoms.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted anilines and their derivatives.

    Oxidation Products: Nitro compounds or quinones.

    Reduction Products: Amines and other reduced derivatives.

Scientific Research Applications

2-Chloro-4,6-difluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-difluoroaniline involves its interaction with various molecular targets. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring makes it a reactive intermediate in many chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of new compounds. The pathways involved often include nucleophilic aromatic substitution and electrophilic aromatic substitution .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3,5-difluorophenol
  • 5-Chloro-2-fluoroaniline
  • 3-Chloro-2-fluoroaniline

Uniqueness

2-Chloro-4,6-difluoroaniline is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This unique arrangement imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of both chlorine and fluorine atoms enhances its electrophilic nature, making it more reactive in substitution reactions .

Properties

IUPAC Name

2-chloro-4,6-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPRZIYJXCCXQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370111
Record name 2-Chloro-4,6-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36556-56-6
Record name 2-Chloro-4,6-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4,6-difluoroaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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